Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivatives. The process often includes hydrogenation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
METHYL 4-(3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is unique due to its complex structure, which includes multiple functional groups and a piperidine moiety
Properties
Molecular Formula |
C26H37N3O4 |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
methyl 4-[3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H37N3O4/c1-3-19-8-13-27(14-9-19)15-10-20-11-16-28(17-12-20)23-18-24(30)29(25(23)31)22-6-4-21(5-7-22)26(32)33-2/h4-7,19-20,23H,3,8-18H2,1-2H3 |
InChI Key |
TWOJQDXAFSMFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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